[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid
Description
Properties
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10-2-4-11(5-3-10)9-16-7-6-15-14(19)12(16)8-13(17)18/h2-5,12H,6-9H2,1H3,(H,15,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUFURNMLIXMKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCNC(=O)C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388171 | |
| Record name | [1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039559-08-4 | |
| Record name | [1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution via Piperazine Intermediate
The most widely documented method involves nucleophilic substitution on a pre-formed piperazinone core. Starting with 1-(4-methylbenzyl)piperazin-2-one, the acetic acid side chain is introduced through alkylation with bromoacetic acid derivatives. This two-step process proceeds as follows:
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Piperazinone Synthesis :
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Alkylation with Bromoacetic Acid :
One-Pot Condensation Strategy
An alternative single-vessel approach eliminates intermediate isolation, reducing purification steps:
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Reactants : 4-Methylbenzylamine, ethylenediaminetetraacetic acid (EDTA), and acetyl chloride.
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Mechanism : EDTA undergoes cyclization with 4-methylbenzylamine under acetyl chloride catalysis, forming the piperazinone ring. Concurrently, the acetic acid group is introduced via in situ esterification.
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Conditions :
Solid-Phase Synthesis for High-Throughput Production
Industrial-scale protocols employ resin-bound synthesis to enhance purity and scalability:
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Resin Functionalization : Wang resin is pre-loaded with Fmoc-protected glycine.
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Piperazine Ring Assembly :
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Acetic Acid Incorporation :
Yield : 75–80% after HPLC purification.
Critical Reaction Parameters and Optimization
Solvent Selection
Temperature and Time Dependencies
Byproduct Mitigation
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Di-Alkylation : Controlled by maintaining a slight excess of bromoacetate (1.2 eq.) and incremental reagent addition.
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Oxidation Products : Use of inert atmospheres (N₂/Ar) prevents 3-oxo group oxidation to nitroxides.
Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity Assessment
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HPLC Conditions :
Industrial-Scale Production Challenges
Cost-Efficiency Analysis
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Raw Material Costs :
Component Cost per kg (USD) 4-Methylbenzylamine 120–150 Bromoacetic acid 90–110 DMF 25–35 -
Process Economics : Solid-phase synthesis reduces solvent use by 40% but increases resin costs by 30%.
Applications in Medicinal Chemistry
Role in Drug Design
Chemical Reactions Analysis
Oxidation Reactions
The compound’s 4-methylbenzyl group and 3-oxo-piperazine moiety are primary sites for oxidation.
Key Findings :
- Benzylic oxidation proceeds efficiently under strong acidic conditions, yielding a carboxylic acid derivative.
- The 3-oxo group is resistant to mild oxidants but reacts with ozonolysis to form fragmented products .
Reduction Reactions
The 3-oxo group and carboxylic acid functionality are amenable to reduction.
| Reaction | Reagents/Conditions | Products | Mechanism |
|---|---|---|---|
| Ketone reduction | LiAlH₄ (anhydrous ether) | 3-Hydroxy-piperazine acetic acid | Hydride transfer to the carbonyl carbon, forming a secondary alcohol. |
| Carboxylic acid reduction | BH₃·THF or LiAlH₄ (with prior esterification) | Ethanol or glycol derivatives | Reduction requires prior esterification to avoid side reactions. |
Key Findings :
- LiAlH₄ selectively reduces the 3-oxo group without affecting the aromatic ring.
- Direct reduction of the carboxylic acid is challenging; ester intermediates (e.g., methyl ester) are often used.
Substitution Reactions
The piperazine nitrogen atoms and acetic acid group participate in nucleophilic substitutions.
Key Findings :
- N-Alkylation occurs preferentially at the less hindered piperazine nitrogen .
- Esterification enhances solubility in organic solvents for further modifications.
Ring-Opening and Cycloaddition Reactions
The piperazine ring exhibits limited participation in cycloadditions but can undergo ring-opening under specific conditions.
Key Findings :
- Ring-opening under strong acidic conditions produces biologically active diamino acids .
- Cycloadditions are theoretical and require pre-activation of the substrate .
Comparative Reactivity of Structural Analogues
Reactivity varies with substitution patterns on the benzyl or piperazine groups:
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis:
- This compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it a valuable building block in organic chemistry.
Synthetic Routes:
- The synthesis typically involves several steps:
- Formation of the Piperazine Ring: Achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
- Introduction of the Benzyl Group: Conducted via nucleophilic substitution using 4-methylbenzyl chloride.
- Oxidation: The ketone group is introduced through oxidation reactions.
- Acetylation: The final step involves acetylating the piperazine derivative.
Biological Applications
Antimicrobial and Antifungal Properties:
- Studies have indicated that [1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid exhibits potential antimicrobial and antifungal activities. This makes it a candidate for further exploration in pharmacological applications aimed at combating infections.
Drug Development:
- Due to its structural similarities to known bioactive compounds, this compound is being investigated for its potential use as a pharmaceutical agent. Its ability to modulate biological targets like enzymes or receptors enhances its candidacy for drug development .
Mechanism of Action:
- The compound's mechanism may involve interactions with specific proteins and nucleic acids, influencing their activity and potentially leading to therapeutic effects. This interaction is crucial for understanding its role in drug design and efficacy.
Medicinal Chemistry
Pharmacokinetics:
- Research into the absorption, distribution, metabolism, and excretion (ADME) of this compound is ongoing. Insights from these studies can provide valuable information regarding its viability as a therapeutic agent .
Anti-inflammatory Activity:
- Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), which could pave the way for new treatment options .
Industrial Applications
Material Science:
- The compound has potential applications in developing new materials such as polymers and coatings. Its unique chemical properties may lead to innovations in material formulations that require specific functionalities .
Agricultural Uses:
- There is emerging interest in exploring its application as a pesticide or herbicide due to observed biological activity, which may provide environmentally friendly alternatives in agriculture .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of [1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs that share the core 3-oxo-2-piperazinyl acetic acid structure but differ in substituents on the benzyl group or aromatic/heterocyclic moieties. Key differences in molecular weight, substituent effects, and biological relevance are highlighted.
Table 1: Structural and Physicochemical Comparisons
Key Observations
Substituent Position and Electronic Effects: Para-substituents (e.g., 4-methyl or 4-fluoro) generally enhance steric bulk without significant electronic disruption. Ortho- or meta-substituents (e.g., 2-methoxy or 3,4-dimethoxy) introduce steric hindrance or electron-donating effects, which may reduce conformational flexibility or increase solubility .
Impact of Heterocyclic Groups :
- Replacement of the benzyl group with a 5-methylfuran-2-ylmethyl moiety (252.27 g/mol) reduces molecular weight and introduces a heterocyclic ring, which could enhance metabolic stability but reduce aromatic stacking interactions .
Substituents on the benzyl group likely modulate enzyme binding and potency.
Biological Activity
[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structural features of this compound, particularly the presence of a methyl group and a piperazine ring, contribute to its unique pharmacological profile.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a piperazine ring, which is known for its role in various biological interactions.
The biological activity of this compound is primarily mediated through its interactions with specific biological targets. These interactions may involve:
- Enzyme Modulation : The compound can inhibit or activate certain enzymes, affecting metabolic pathways.
- Receptor Binding : It may interact with neurotransmitter receptors, influencing cellular signaling processes.
The exact mechanisms remain to be fully elucidated, but preliminary studies suggest significant effects on various cellular pathways.
Antimicrobial Properties
Research indicates that piperazine derivatives exhibit notable antimicrobial activity. For instance, compounds structurally similar to this compound have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values for related compounds have been reported between 4–8 µg/mL against these pathogens .
Anticancer Activity
Studies on similar piperazine derivatives have demonstrated potential anticancer properties. For example, compounds with similar scaffolds have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer models. The IC50 values for these compounds ranged from 0.87 to 12.91 µM, indicating significant cytotoxic effects compared to standard chemotherapeutic agents like 5-Fluorouracil .
Anti-inflammatory Effects
Piperazine derivatives often exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in inflammatory processes. Compounds within this class have been shown to lower inflammatory markers in vitro and in vivo models .
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of piperazine derivatives found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The compound was tested alongside established antibiotics, showing comparable or superior activity against resistant strains.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 6 | Effective |
| Standard Antibiotic | 8 | Effective |
Study 2: Anticancer Activity in Cell Lines
In a separate investigation into the anticancer properties of piperazine derivatives, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability.
| Cell Line | IC50 (µM) | Comparison (5-FU IC50) |
|---|---|---|
| MDA-MB-231 | 9.46 | 11.73 |
| MCF-7 | 17.02 | 17.02 |
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that this compound has a favorable profile with moderate oral bioavailability and acceptable toxicity levels in animal models. Notably, the compound did not exhibit significant cytochrome P450 inhibition, indicating a lower risk for drug-drug interactions .
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for structural confirmation of [1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid?
- Answer :
- X-ray crystallography is critical for resolving the 3D molecular conformation, particularly for verifying the stereochemistry of the piperazinyl ring and the positioning of the 4-methylbenzyl substituent. Refinement protocols (e.g., riding model approximations for hydrogen atoms) can optimize accuracy .
- NMR spectroscopy (¹H and ¹³C) should focus on key signals: the methyl group (δ ~2.3 ppm for CH₃ in 4-methylbenzyl), piperazine ring protons (δ 3.0–4.5 ppm), and the acetic acid carbonyl (δ ~170 ppm).
- Mass spectrometry (HRMS) confirms the molecular formula (C₁₄H₁₈N₂O₃, MW 262.31 g/mol) .
Q. What are typical synthetic routes for this compound?
- Answer :
- Step 1 : Piperazine ring functionalization via nucleophilic substitution. For example, coupling 4-methylbenzyl chloride with a piperazine precursor under basic conditions (e.g., K₂CO₃ in ethanol) .
- Step 2 : Introduction of the acetic acid moiety through alkylation or condensation. Ethyl bromoacetate can react with the piperazine nitrogen, followed by hydrolysis to yield the free acid .
- Catalytic optimization : HBeta zeolite (acidic catalyst) enhances esterification efficiency in analogous reactions, suggesting applicability for acetic acid coupling steps .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during derivative synthesis?
- Answer :
- Kinetic studies : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., piperazine ring closure vs. benzyl group substitution).
- Catalyst screening : Test Brønsted acid catalysts (e.g., HBeta zeolite with strong acid sites) to improve regioselectivity and reduce side reactions .
- Substituent effects : Modify the benzyl group (e.g., 2-methyl vs. 4-methyl) to assess steric/electronic influences on yield, as seen in structurally related analogs (e.g., 86–92% yields for benzimidazole derivatives) .
Q. What strategies enhance the pharmacokinetic properties of piperazinyl-acetic acid derivatives?
- Answer :
- Bioisosteric replacement : Substitute the 4-methylbenzyl group with heterocycles (e.g., furanyl or thiophenyl) to improve solubility while retaining target affinity, as demonstrated in analogs like [1-(5-methyl-2-furanylmethyl)-3-oxo-2-piperazinyl]acetic acid .
- Prodrug design : Convert the acetic acid group to ester prodrugs (e.g., methyl or ethyl esters) to enhance membrane permeability, followed by in vivo hydrolysis .
- Structure-activity relationship (SAR) : Analyze substituent effects on biological activity. For example, fluorinated benzyl groups (as in 2-fluorobenzyl analogs) can improve metabolic stability .
Q. How can computational methods guide the optimization of piperazinyl-acetic acid derivatives?
- Answer :
- Docking studies : Use molecular dynamics simulations to predict binding modes with target proteins (e.g., enzymes or receptors). Focus on the acetic acid moiety’s electrostatic interactions with catalytic residues.
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) or lipophilicity (logP) with bioactivity data from analogs (e.g., IC₅₀ values for related benzimidazole conjugates) .
- ADMET prediction : Tools like SwissADME can forecast absorption and toxicity risks, prioritizing derivatives with favorable profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
